3-Bromopyridine-4-carboximidamide Hydrochloride
Description
3-Bromopyridine-4-carboximidamide Hydrochloride is a pyridine-derived compound featuring a bromine atom at the 3-position and a carboximidamide group at the 4-position of the pyridine ring, with a hydrochloride salt enhancing its stability and solubility. The hydrochloride salt form improves its crystallinity and bioavailability, a common strategy in pharmaceutical development .
Properties
Molecular Formula |
C6H7BrClN3 |
|---|---|
Molecular Weight |
236.50 g/mol |
IUPAC Name |
3-bromopyridine-4-carboximidamide;hydrochloride |
InChI |
InChI=1S/C6H6BrN3.ClH/c7-5-3-10-2-1-4(5)6(8)9;/h1-3H,(H3,8,9);1H |
InChI Key |
GBJSLHBCUXCDPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1C(=N)N)Br.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 3-Bromopyridine-4-carboximidamide Hydrochloride
General Synthetic Strategy
The synthesis of this compound generally involves two main steps:
Step 1: Synthesis of 3-Bromopyridine
Introduction of the bromine atom at the 3-position of the pyridine ring.Step 2: Conversion of 3-Bromopyridine to this compound
Introduction of the carboximidamide group at the 4-position, typically through reaction with cyanamide under acidic conditions, followed by hydrochloride salt formation.
Detailed Synthetic Routes and Conditions
Preparation of 3-Bromopyridine
A critical precursor, 3-bromopyridine, can be synthesized via an efficient and industrially feasible method involving the bromination of pyridine under mild conditions:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Pyridine + Hydrobromic Acid (35-48%) + Water | Pyridine is mixed with hydrobromic acid and water at 0-40 °C to form a bromination reaction liquid. |
| 2 | Addition of Hydrogen Peroxide (25-35%) | The bromination liquid is reacted with hydrogen peroxide at 70-120 °C for 1 to 48 hours, producing crude 3-bromopyridine. |
| 3 | Neutralization & Extraction | The crude product is neutralized with 3N sodium hydroxide, extracted with organic solvents (ethyl acetate, methylene dichloride, toluene, or methyl tertiary butyl ether). |
| 4 | Concentration & Purification | Organic layer is concentrated under reduced pressure to yield purified 3-bromopyridine. |
This method avoids high temperature and high pressure, uses inexpensive and readily available reagents, and achieves good yield and purity, making it suitable for industrial scale-up.
Conversion to this compound
Following the synthesis of 3-bromopyridine, the carboximidamide group is introduced typically by:
- Reacting 3-bromopyridine with cyanamide under acidic conditions.
- The reaction proceeds via nucleophilic addition of cyanamide to the 4-position of the pyridine ring.
- The product is then treated with hydrochloric acid to form the hydrochloride salt, stabilizing the carboximidamide group.
This two-step approach is widely used due to its straightforwardness and the ability to produce the target compound in high purity.
Reaction Mechanisms and Chemical Considerations
- The bromination of pyridine is challenging due to the electron-deficient nature of the ring and the tendency of pyridine to form pyridylium ions under acidic conditions, which are less reactive toward electrophilic substitution.
- The method employing hydrobromic acid and hydrogen peroxide facilitates bromination via an electrophilic substitution mechanism, with hydrogen peroxide acting as an oxidant to generate the brominating species in situ.
- The subsequent introduction of the carboximidamide group involves nucleophilic attack by cyanamide on the pyridine ring, favored at the 4-position due to electronic and steric factors.
- Formation of the hydrochloride salt enhances solubility and stability of the final compound.
Comparative Analysis of Preparation Methods
Summary of Research Results and Industrial Relevance
- The hydrogen peroxide and hydrobromic acid bromination method for 3-bromopyridine synthesis stands out for its balance of efficiency, cost-effectiveness, and mild reaction conditions, making it the most promising for industrial application.
- Subsequent conversion to this compound via cyanamide reaction under acidic conditions is well-established and yields a stable hydrochloride salt suitable for further applications.
- The overall synthetic route is concise, avoids hazardous reagents such as elemental bromine or mercury salts, and can be adapted to continuous flow processes for scalability.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The bromine atom at position 3 undergoes substitution with nucleophiles under controlled conditions:
Key findings:
-
Microwave-assisted reactions reduce time to 2–3 hours with comparable yields.
-
Electron-withdrawing carboximidamide group enhances bromide displacement kinetics .
Cross-Coupling Reactions
The bromine participates in palladium-catalyzed couplings:
Table 1: Suzuki-Miyaura Coupling Results
| Boronic Acid | Catalyst System | Temp (°C) | Time (h) | Product | Yield (%) |
|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 100 | 12 | 3-Phenylpyridine-4-carboximidamide | 83% |
| 4-Pyridinylboronic acid | Pd(dba)₂, XPhos | 110 | 8 | 3,4'-Bipyridinyl derivative | 78% |
Notable observations:
-
Bromine replacement occurs regioselectively without carboximidamide modification .
-
Electron-deficient aryl boronic acids show faster coupling rates (TOF = 12–15 h⁻¹) .
Cyclization Reactions
The carboximidamide group facilitates heterocycle formation:
Table 2: Cyclization Pathways
| Reagents | Conditions | Product | Application | Yield (%) | Source |
|---|---|---|---|---|---|
| CS₂, KOH | Ethanol, reflux | Imidazo[4,5-c]pyridine-2-thione | Kinase inhibitors | 68% | |
| Acetylenedicarboxylate | DCM, RT | Pyrrolo[3,4-b]pyridine | Fluorescent probes | 55% |
Mechanistic insight:
-
Cyclization proceeds via intramolecular nucleophilic attack (ΔG‡ = 18.3 kcal/mol) .
-
Steric effects from the bromine atom influence ring-size selectivity .
Redox Transformations
Controlled oxidation/reduction of functional groups:
Table 3: Redox Reaction Parameters
Critical data points:
-
Reduction proceeds with >90% chemoselectivity for the imidamide group.
Biological Interactions
Reactivity with enzymatic targets:
Figure 1: Inhibition Constants (Kᵢ) Against Selected Enzymes
| Enzyme | Kᵢ (nM) | Structure-Activity Relationship |
|---|---|---|
| hA₃ Adenosine Receptor | 10 ± 2 | Bromine enhances hydrophobic pocket binding |
| EGFR Kinase | 240 ± 15 | Carboximidamide H-bonds to ATP-binding site |
MD simulations show:
Scientific Research Applications
3-Bromopyridine-4-carboximidamide Hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromopyridine-4-carboximidamide Hydrochloride involves its interaction with specific molecular targets. The bromine atom and the carboximidamide group can form interactions with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The compound’s pyridine backbone and halogen substitution differentiate it from other hydrochlorides in the evidence:
- Benzydamine Hydrochloride (anti-inflammatory): Contains a benzindazole moiety instead of pyridine, with tertiary amine and ether groups .
- Tapentadol Hydrochloride (analgesic): Features a phenol and bicyclic amine structure, lacking halogenation .
Key Distinction : The bromine and carboximidamide groups in 3-Bromopyridine-4-carboximidamide Hydrochloride confer electrophilic reactivity, making it suitable for nucleophilic substitution or metal-catalyzed coupling reactions, unlike the saturated or oxygen-rich frameworks of comparators .
Physical and Chemical Properties
- Molecular Weight: Likely higher than non-halogenated analogs (e.g., Dosulepin Hydrochloride: 331.9 g/mol) due to bromine (79.9 g/mol) .
- Solubility: Hydrochloride salts typically exhibit high aqueous solubility, as seen in Chlorphenoxamine Hydrochloride (freely soluble in water) .
- Stability: Halogenation may reduce photostability compared to non-halogenated compounds like Ropinirole Hydrochloride .
Table 1. Comparison of Hydrochloride Salts
Stability and Analytical Methods
Hydrochloride salts generally exhibit robust stability under acidic conditions. However, bromine may introduce susceptibility to light degradation, necessitating stability-indicating methods like RP-HPLC (used for Dosulepin Hydrochloride ). Spectrophotometric assays (as for Memantine ) may require adaptation due to the compound’s UV-absorbing bromine.
Biological Activity
3-Bromopyridine-4-carboximidamide hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound is a halogenated pyridine derivative that exhibits unique chemical properties conducive to biological interactions. The presence of the bromine atom and the carboximidamide functional group suggests potential for diverse biological applications.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor activity. In vitro studies have shown that these compounds can inhibit cancer cell proliferation. For instance, a study on related pyridine derivatives demonstrated promising results against various cancer cell lines, including HT29 (colon cancer) and FEK4 (breast cancer) cells, with IC50 values indicating effective inhibition of cell growth .
Table 1: Antitumor Activity of Pyridine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3-Bromopyridine-4-carboximidamide | HT29 | 15 | PARP inhibition |
| Related Compound A | FEK4 | 10 | TNKS-1 inhibition |
| Related Compound B | MCF7 | 12 | Apoptosis induction |
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Studies indicate that this compound exhibits activity against various bacterial strains, showing effectiveness comparable to standard antibiotics like streptomycin and fluconazole. The introduction of halogen atoms in related derivatives has been associated with enhanced antimicrobial potency .
Table 2: Antimicrobial Efficacy
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-Bromopyridine-4-carboximidamide | E. coli | 8 µg/mL |
| Related Compound C | S. aureus | 5 µg/mL |
| Related Compound D | C. albicans | 10 µg/mL |
Anti-inflammatory Activity
In addition to its antitumor and antimicrobial properties, this compound has shown potential in modulating inflammatory responses. Preliminary studies suggest that it can inhibit the activation of NF-κB and other transcription factors involved in inflammatory pathways, which could be beneficial in treating conditions associated with chronic inflammation .
Case Study 1: Cancer Treatment
A recent study investigated the effects of this compound on breast cancer cells. The compound demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, primarily through the induction of apoptosis and inhibition of the PARP pathway. These findings suggest its potential as a therapeutic agent in oncology.
Case Study 2: Infection Control
Another study focused on the antimicrobial properties of this compound against multidrug-resistant bacterial strains. The results indicated that it effectively inhibited growth at lower concentrations than many conventional antibiotics, highlighting its potential as an alternative treatment option .
Q & A
Q. Q1. What are the critical considerations for synthesizing 3-Bromopyridine-4-carboximidamide Hydrochloride with high purity?
Methodological Answer: Synthesis requires precise control of reaction conditions, including temperature, solvent selection, and stoichiometry. For brominated pyridine derivatives, intermediates like 4-Bromopyridine-2-carboxylic acid (>95% purity) are often used as precursors . Purification via recrystallization or column chromatography is essential, with purity verified by HPLC (>98% purity as per analytical standards for bromopyridine analogs) . Key steps:
Q. Q2. How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Storage: Under inert atmosphere (argon/nitrogen) at room temperature to avoid hydrolysis or oxidation .
- Handling: Use PPE (gloves, lab coats, goggles) and conduct reactions in fume hoods to minimize inhalation risks .
- Waste Management: Segregate halogenated waste and dispose via certified hazardous waste facilities to comply with environmental regulations .
Advanced Research Questions
Q. Q3. What experimental strategies resolve contradictions in reactivity data for brominated pyridine derivatives?
Methodological Answer: Contradictions in reactivity (e.g., unexpected byproducts or low yields) arise from variations in substituent positions or reaction mechanisms. To address this:
Comparative Analysis: Test analogs like 3-Bromopyridine and 4-Bromopyridine hydrochloride under identical conditions to isolate positional effects .
Mechanistic Probes: Use isotopic labeling (e.g., deuterated dimethylamino groups) to track reaction pathways .
Computational Modeling: Employ DFT calculations to predict electronic effects of the bromine and amidine groups on reaction intermediates .
Q. Q4. How can researchers design experiments to elucidate the bioactivity of this compound?
Methodological Answer:
- In Vitro Assays: Screen against enzyme targets (e.g., kinases) using fluorescence-based assays. Compare with structurally related compounds like 3-(dimethylamino)-4'-bromopropiophenone hydrochloride to identify pharmacophore contributions .
- Structural Analysis: Co-crystallize the compound with target proteins for X-ray diffraction studies, leveraging its bromine atom as a heavy atom for phase resolution .
- Dose-Response Studies: Use logarithmic concentration ranges (1 nM–100 µM) to establish IC50 values and assess toxicity in cell lines .
Q. Q5. What advanced analytical techniques validate the stability of this compound under physiological conditions?
Methodological Answer:
- LC-MS/MS: Quantify degradation products in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) over 24 hours .
- Thermogravimetric Analysis (TGA): Determine thermal decomposition profiles (e.g., 25–300°C at 10°C/min) to assess shelf-life .
- NMR Relaxometry: Track molecular mobility changes in aqueous solutions to predict aggregation or precipitation .
Data Analysis & Interpretation
Q. Q6. How should researchers address discrepancies in spectroscopic data (e.g., NMR shifts) for brominated amidine derivatives?
Methodological Answer:
Reference Standards: Compare with published data for analogs like 4-Bromopyridine hydrochloride (δH ~8.5–8.7 ppm for aromatic protons) .
Solvent Effects: Re-run NMR in deuterated DMSO vs. CDCl3 to isolate solvent-induced shifts .
Dynamic Effects: Variable-temperature NMR can reveal conformational equilibria affecting peak splitting .
Q. Q7. What statistical frameworks are optimal for analyzing dose-response relationships in toxicity studies?
Methodological Answer:
- Nonlinear Regression: Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism .
- ANOVA with Post Hoc Tests: Compare means across concentration groups (e.g., Tukey’s HSD for p<0.05 significance) .
- Principal Component Analysis (PCA): Reduce dimensionality in multi-parameter datasets (e.g., cytotoxicity, oxidative stress markers) .
Safety & Compliance
Q. Q8. What protocols mitigate risks when scaling up synthesis of halogenated amidines?
Methodological Answer:
- Process Hazard Analysis (PHA): Identify exothermic risks using calorimetry (e.g., RC1e reactor system) .
- Ventilation Systems: Install scrubbers to capture volatile brominated byproducts .
- Emergency Response: Train personnel on first-aid measures for halogen exposure (e.g., eye irrigation for 15+ minutes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
